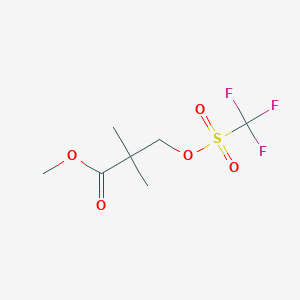

![molecular formula C22H17N3O4S3 B2527702 N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide CAS No. 379239-41-5](/img/structure/B2527702.png)

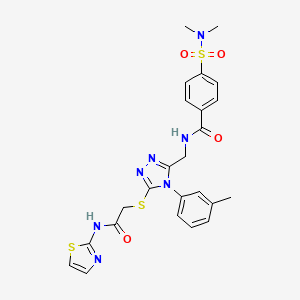

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

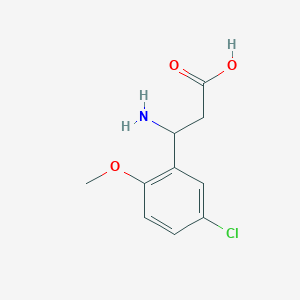

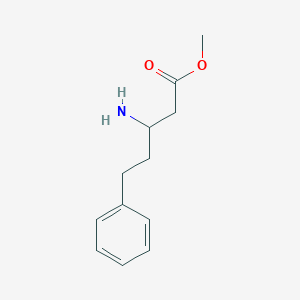

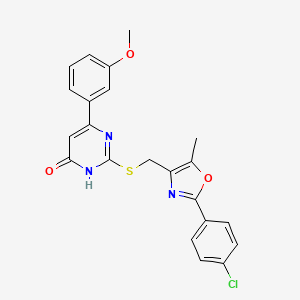

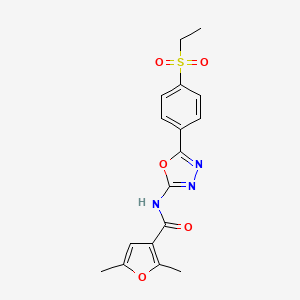

The compound , N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide, is a complex organic molecule that may be related to the N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide and 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides discussed in the provided papers. These derivatives are synthesized through multi-step reactions and are characterized by their potential biological activities, such as antimicrobial and enzyme inhibition properties.

Synthesis Analysis

The synthesis of related compounds involves a multi-step process. Initially, phenyl acetic acid is converted into an ester, followed by hydrazide, and then cyclized in the presence of carbon disulfide to afford 5-benzyl-1,3,4-oxadiazole-2-thiol. Subsequently, N-substituted-2-bromoacetamides are prepared by reacting substituted amines with bromoacetyl bromide in a basic medium. The final step involves stirring 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) to yield the target compounds . A similar approach is used for synthesizing derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using spectral techniques, including Electron Impact Mass Spectrometry (EI-MS), Infrared Spectroscopy (IR), and Proton Nuclear Magnetic Resonance ((1)H-NMR) . These techniques provide detailed information about the molecular framework and the presence of various functional groups within the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by nucleophilic substitution and cyclization reactions. The use of DMF and NaH suggests that the reactions may proceed through a deprotonation step, facilitating the nucleophilic attack on the bromoacetamide by the thiol group .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide are not detailed in the provided papers, the related compounds synthesized in these studies exhibit variable antimicrobial activity against selected microbial species and show potential as enzyme inhibitors . The hemolytic activity and cytotoxicity of these compounds are also evaluated, with most compounds showing less toxicity, except for one derivative with higher cytotoxicity .

Applications De Recherche Scientifique

Antitumor and Antibacterial Applications

A novel series of compounds related to thieno[3,2-d]pyrimidine, which includes structures similar to the chemical , have been synthesized and evaluated for their potential as antitumor and antibacterial agents. Notably, compounds within this series have shown significant in vitro activity against human tumor cell lines such as liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460), surpassing the activity of doxorubicin in some cases. Additionally, these compounds demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as dual-purpose therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Dual Inhibitory Action on Cancer Targets

Another study focused on the synthesis of classical and nonclassical antifolates based on 2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, which share a core structural motif with the compound . These synthesized compounds were evaluated as inhibitors of dihydrofolate reductase (DHFR) and as potential antitumor agents. The classical compound demonstrated remarkable inhibitory activity against human DHFR and was effective in inhibiting the growth of several tumor cells, highlighting the therapeutic potential of this chemical class in cancer treatment (Gangjee et al., 2007).

Structural and Antimicrobial Insights

Further research into the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides has provided valuable insights into their conformation and potential interactions with biological targets. These studies are crucial for understanding the molecular basis of the compound's action and designing derivatives with enhanced activity and selectivity (Subasri et al., 2016).

Synthesis and Evaluation of Antimicrobial Activity

The synthesis of novel thienopyrimidine linked rhodanine derivatives has been explored, yielding compounds with promising antimicrobial potency against various bacterial strains such as E. coli and B. subtilis. These findings underscore the potential of such compounds, including those structurally related to N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide, in addressing bacterial infections (Kerru et al., 2019).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4S3/c1-2-7-25-21(27)19-14(17-4-3-8-30-17)10-31-20(19)24-22(25)32-11-18(26)23-13-5-6-15-16(9-13)29-12-28-15/h2-6,8-10H,1,7,11-12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJYUUWPLPUYBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC4=C(C=C3)OCO4)SC=C2C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2527621.png)

![4-Aminobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2527623.png)

![7-(furan-2-ylmethyl)-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2527625.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)